N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate N-[[(4-Methoxyphenyl)amino]carbonyl]-3-(1-methyl-2-phenylethyl)sydnone Imine is an intermediate in the synthesis of p-HydroxymesocarbH954050), the urinary metabolite of Mesocarb, a CNS stimulant that acts as a dopamine reuptake inhibitor.

Brand Name: Vulcanchem
CAS No.: 66404-54-4
VCID: VC21106370
InChI: InChI=1S/C19H20N4O3/c1-14(12-15-6-4-3-5-7-15)23-13-18(26-22-23)21-19(24)20-16-8-10-17(25-2)11-9-16/h3-11,13-14H,12H2,1-2H3,(H-,20,21,22,24)
SMILES: CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-]
Molecular Formula: C19H22N4O3
Molecular Weight: 352.4 g/mol

N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

CAS No.: 66404-54-4

Cat. No.: VC21106370

Molecular Formula: C19H22N4O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate - 66404-54-4

Specification

CAS No. 66404-54-4
Molecular Formula C19H22N4O3
Molecular Weight 352.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
Standard InChI InChI=1S/C19H20N4O3/c1-14(12-15-6-4-3-5-7-15)23-13-18(26-22-23)21-19(24)20-16-8-10-17(25-2)11-9-16/h3-11,13-14H,12H2,1-2H3,(H-,20,21,22,24)
Standard InChI Key SURUFYIDFUDIHK-UHFFFAOYSA-N
Isomeric SMILES CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)OC)\[O-]
SMILES CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-]
Canonical SMILES CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-]

Introduction

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided data, compounds with similar structures often involve:

  • Formation of the oxadiazolium ring: Typically achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Introduction of the phenylpropan-2-yl group: Achieved via alkylation or condensation reactions.

  • Attachment of the carbamimidate group: Often synthesized through reactions involving isocyanates or carbodiimides.

These steps are usually carried out under controlled conditions with appropriate catalysts to ensure high yield and purity.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.

Potential Applications

Given its structure, this compound may have applications in:

  • Pharmaceutical Research:

    • The oxadiazolium ring is a common motif in bioactive molecules, suggesting potential antimicrobial, anti-inflammatory, or anticancer properties.

    • The carbamimidate group could enhance binding affinity to biological targets through hydrogen bonding.

  • Material Science:

    • The aromatic groups and heterocyclic core may make it suitable for use in organic electronics or as a ligand in coordination chemistry.

Comparative Analysis with Related Compounds

FeatureN-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidateRelated Compounds
AromaticityHighModerate to high
Bioactive PotentialLikely due to oxadiazolium and carbamimidate groupsVariable depending on structure
Synthetic ComplexityModerate to highVaries
Analytical Techniques RequiredNMR, MS, IR, X-raySimilar

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